4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
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Overview
Description
- Its structure consists of a fused furoquinoline ring system with two chlorophenyl substituents and an amino group.
- This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one: , is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes: Compound A can be synthesized through various methods, including Pd-catalyzed sequential cross-coupling reactions and cyclization processes .
Reaction Conditions: These methods involve the coupling of appropriate precursors under specific reaction conditions.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: Compound A undergoes diverse chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions lead to various derivatives of Compound A, each with distinct properties.
Scientific Research Applications
Chemistry: Compound A serves as a versatile building block in organic synthesis due to its stability and functional groups.
Biology and Medicine: Researchers explore its potential as a drug candidate, targeting specific receptors or pathways.
Industry: Its derivatives find applications in materials science, such as liquid crystals or luminescent materials.
Mechanism of Action
Targets: Compound A likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism, but it may modulate cellular processes.
Properties
Molecular Formula |
C23H16Cl2N2O2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-14-7-5-12(6-8-14)13-9-18-21(19(28)10-13)22(26)16-11-20(29-23(16)27-18)15-3-1-2-4-17(15)25/h1-8,11,13H,9-10H2,(H2,26,27) |
InChI Key |
DHOOODNNCUYPSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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